Difamilast

Content Navigation

Pan-PDE4 inhibitors often cause emesis and poor dermal bioavailability, limiting topical formulation. Difamilast solves this with 6.6-fold PDE4B over PDE4D selectivity (IC50 11.2 nM vs. 73.8 nM) and high ointment solubility (up to 1%). Key advantages:

- Eliminates gastrointestinal toxicity via PDE4D-sparing mechanism

- Compatible with amorphous solid dispersion for submicronic gel delivery

- Validated benchmarking standard for PDE4B-selective screening

Reliable supply, >98% purity, ready for dermatological R&D.

CAS Number

Product Name

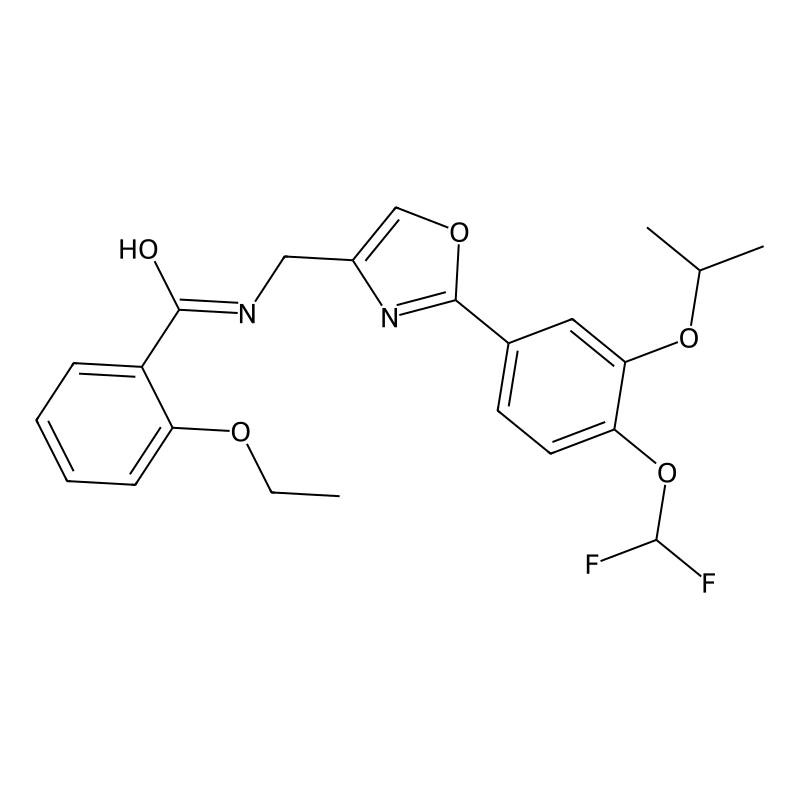

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Difamilast (CAS 937782-05-3), also known as OPA-15406, is a potent, non-steroidal phosphodiesterase-4 (PDE4) inhibitor specifically engineered for topical formulation and selective subtype targeting [1]. Unlike first-generation pan-PDE4 inhibitors, difamilast features a compact scaffold that enhances physicochemical solubility for ointment and submicronic gel formulations[2]. Its primary procurement value lies in its quantified selectivity for the PDE4B isoform over PDE4D, which preserves anti-inflammatory efficacy while eliminating the gastrointestinal toxicity liabilities that historically restricted the clinical and commercial viability of systemic PDE4 inhibitors [1].

Research Fit

Substituting difamilast with generic pan-PDE4 inhibitors (such as apremilast or rolipram) or first-generation topical benchmarks fundamentally compromises both formulation performance and therapeutic index [1]. Pan-PDE4 inhibitors lack critical PDE4B/PDE4D selectivity, leading to off-target PDE4D engagement that triggers dose-limiting emesis and nausea [1]. Furthermore, many legacy PDE4 inhibitors suffer from poor aqueous solubility and thermodynamic instability in lipid-based topical delivery systems [2]. Difamilast’s specific structural modifications not only achieve a 6.6-fold selectivity for PDE4B over PDE4D but also provide the necessary physicochemical properties for stable, high-bioavailability dermal penetration, making it non-interchangeable for advanced topical dermatological applications [1].

Substitution Risk

Enzymatic Selectivity for PDE4B over PDE4D

Difamilast demonstrates a highly targeted inhibition profile, with an IC50 of 11.2 nM against the inflammation-driving PDE4B subtype, compared to an IC50 of 73.8 nM against the emesis-triggering PDE4D subtype [1]. This 6.6-fold selectivity window significantly differentiates it from pan-PDE4 inhibitors like apremilast and roflumilast, which lack meaningful isoform differentiation and suffer from narrow therapeutic windows due to gastrointestinal adverse effects[1].

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | Difamilast PDE4B IC50 = 11.2 nM; PDE4D IC50 = 73.8 nM |

| Comparator Or Baseline | Pan-PDE4 inhibitors lacking PDE4B/D selectivity |

| Quantified Difference | 6.6-fold higher selectivity for PDE4B over PDE4D |

| Conditions | Recombinant human PDE4 activity assays |

This precise selectivity profile is critical for developers formulating targeted therapies where avoiding systemic gastrointestinal side effects is a primary procurement requirement.

PDE4B IC₅₀ 0.0112 μM, PDE4D IC₅₀ 0.0738 μM

Superior TNF-α Inhibition in PBMCs

In comparative in vitro assays, difamilast exhibits high potency in suppressing pro-inflammatory cytokine production. It inhibits LPS-induced TNF-α secretion in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 10.9 nM, and in mouse PBMCs with an IC50 of 3.5 nM[1]. This inhibitory activity is quantitatively stronger than that of the established topical benchmark crisaborole and other legacy topical PDE4 inhibitors like CP-80633 [1].

| Evidence Dimension | TNF-α Inhibition (IC50) |

| Target Compound Data | Difamilast human PBMC IC50 = 10.9 nM |

| Comparator Or Baseline | Crisaborole and CP-80633 |

| Quantified Difference | Stronger nanomolar potency in suppressing TNF-α compared to established topical benchmarks |

| Conditions | LPS-induced TNF-α secretion in isolated human and mouse PBMCs |

Higher intrinsic potency allows for lower active pharmaceutical ingredient (API) loading in final formulations, reducing manufacturing costs and minimizing the risk of application-site reactions.

Reported superior suppression vs crisaborole, CP‑80633, cipamfylline

Enhanced Solubility via Amorphous Forms

Difamilast's chemical scaffold is highly adaptable to advanced formulation techniques, specifically the generation of amorphous solid dispersions via hot-melt extrusion or solvent evaporation [1]. While crystalline PDE4 inhibitors often exhibit limited aqueous solubility and slow dissolution rates that hinder dermal penetration, amorphous difamilast possesses higher free energy, resulting in improved apparent solubility [1]. This physicochemical flexibility enables therapeutic concentrations to successfully penetrate the lipid-enriched corneocytes of the stratum corneum[1].

| Evidence Dimension | Apparent Solubility and Dissolution Rate |

| Target Compound Data | Amorphous difamilast solid dispersions |

| Comparator Or Baseline | Standard crystalline PDE4 inhibitor forms |

| Quantified Difference | Enhanced free energy and apparent solubility enabling stable 0.3% to 1% ointment formulations |

| Conditions | Hot-melt extrusion (110°C–170°C) and topical vehicle compatibility testing |

The ability to process the compound into stable amorphous dispersions is essential for procurement teams sourcing APIs for high-penetration topical dermatologicals.

EASI reduction significant by week 1

Topical Non-Steroidal API

Due to its 6.6-fold PDE4B selectivity and high solubility in ointment bases (up to 1%), difamilast is a highly suitable candidate for formulating non-steroidal treatments for chronic inflammatory skin conditions [1]. It directly replaces pan-PDE4 inhibitors that fail in topical applications due to poor skin penetration or systemic toxicity risks[1].

PDE4 Isoform-Selective Reference Standard

Difamilast serves as a critical benchmarking standard in biochemical assays evaluating new PDE4B-selective compounds [1]. Its well-characterized IC50 values (11.2 nM for PDE4B vs. 73.8 nM for PDE4D) provide a reliable quantitative baseline for screening novel heterocyclic scaffolds aimed at maximizing anti-inflammatory efficacy while minimizing emesis liability[1].

Amorphous Solid Dispersion Development

Because difamilast can be successfully converted from a crystalline state to a high-free-energy amorphous form via hot-melt extrusion or solvent evaporation, it is highly suitable for materials science research focused on overcoming solubility barriers in transdermal and submicronic gel delivery systems [2].

Application Selection Guide

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types